An In-depth Technical Guide to 1,2,3,10b-Tetrahydrofluoranthene: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1,2,3,10b-Tetrahydrofluoranthene: Structure, Properties, and Potential Applications
Introduction
1,2,3,10b-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by a partially saturated four-ring system. Its structure, a hybrid of aromatic and aliphatic moieties, imparts unique chemical and physical properties that make it a molecule of interest in organic synthesis and materials science. This guide provides a comprehensive overview of the chemical structure, properties, a detailed synthetic protocol, and analytical characterization of 1,2,3,10b-tetrahydrofluoranthene, with a forward look towards its potential applications in advanced materials, particularly in the burgeoning field of organic electronics.
Chemical Structure and Physicochemical Properties
1,2,3,10b-Tetrahydrofluoranthene possesses a distinctive non-planar structure resulting from the fusion of a benzene and a naphthalene ring system, with one of the rings in the naphthalene moiety being partially hydrogenated. This structural feature disrupts the planarity of the fully aromatic fluoranthene parent molecule, leading to altered electronic and physical properties.
The key physicochemical properties of 1,2,3,10b-tetrahydrofluoranthene are summarized in the table below:
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₄ | [1][2][3] |
| Molecular Weight | 206.29 g/mol | [3] |
| CAS Number | 20279-21-4 | [1][3] |
| Appearance | White to light yellow to green powder/crystal | [4] |
| Melting Point | 74-77 °C | [4] |
| Boiling Point | 205 °C at 12 mmHg | [4] |
| Purity (typical) | >98.0% (GC) | [5] |
The presence of both sp²-hybridized carbon atoms in the aromatic rings and sp³-hybridized carbon atoms in the tetrahydro- portion of the molecule gives it a unique reactivity profile, allowing for chemical modifications at either the aromatic or aliphatic sites.
Synthesis of 1,2,3,10b-Tetrahydrofluoranthene
The most common and efficient method for the laboratory-scale synthesis of 1,2,3,10b-tetrahydrofluoranthene is the catalytic hydrogenation of its parent aromatic compound, fluoranthene. This method offers high yields and selectivity under controlled conditions.
Experimental Protocol: Catalytic Hydrogenation of Fluoranthene
This protocol is based on established procedures for the hydrogenation of polycyclic aromatic hydrocarbons.
Materials:
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Fluoranthene (98% purity)
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Palladium on carbon (10 wt% Pd/C)
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Ethanol (anhydrous)
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Hydrogen gas (high purity)
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Argon or Nitrogen gas (inert)
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Celite® or a similar filter aid
Equipment:
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Parr hydrogenation apparatus or a similar high-pressure reactor
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Round-bottom flask
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Magnetic stirrer and stir bar
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Büchner funnel and filter flask
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Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
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Reactor Preparation: A 250 mL Parr reactor vessel is thoroughly cleaned and dried. To the vessel, add fluoranthene (5.0 g, 24.7 mmol) and 10% palladium on carbon (0.25 g, 5 mol% catalyst loading).
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Solvent Addition: Add anhydrous ethanol (100 mL) to the reactor. The solvent serves to dissolve the fluoranthene and facilitate its interaction with the catalyst surface.
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Inerting the System: Seal the reactor and purge the system with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove any oxygen. This is a critical safety step as hydrogen gas forms explosive mixtures with air.
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Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi. Begin stirring the mixture at a moderate speed (e.g., 500 rpm) and heat the reactor to 50 °C. The reaction is typically monitored by the uptake of hydrogen from the gas reservoir. The reaction is generally complete within 24 hours.
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Reaction Quenching and Catalyst Removal: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system again with an inert gas. The crude reaction mixture, containing the product and the heterogeneous catalyst, is then filtered through a pad of Celite® to remove the palladium on carbon catalyst. The filter cake should be washed with a small amount of ethanol to ensure complete recovery of the product.
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Product Isolation: The filtrate is collected in a round-bottom flask, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid is the crude 1,2,3,10b-tetrahydrofluoranthene.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield a white to off-white crystalline solid.
Causality Behind Experimental Choices:
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Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of aromatic systems. The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity.
-
Solvent: Ethanol is chosen for its ability to dissolve fluoranthene and its relatively low boiling point, which facilitates its removal after the reaction.
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Pressure and Temperature: The chosen pressure and temperature are mild conditions that favor the selective hydrogenation of one of the aromatic rings of fluoranthene to the desired tetrahydro product, minimizing over-reduction to fully saturated species.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,2,3,10b-tetrahydrofluoranthene. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex multiplets corresponding to the seven protons on the fused benzene and naphthalene rings. The aliphatic region will feature signals for the seven protons on the saturated portion of the molecule. The benzylic protons will likely appear as multiplets in the range of δ 2.5-3.5 ppm, while the other aliphatic protons will be observed further upfield.
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¹³C NMR: The carbon NMR spectrum will display signals for both sp² and sp³ hybridized carbons. The aromatic carbons will resonate in the downfield region (typically δ 120-140 ppm), while the aliphatic carbons will appear in the upfield region (typically δ 20-40 ppm). The number of distinct signals will depend on the symmetry of the molecule. A study on a perfluorinated analog of 1,2,3,10b-tetrahydrofluoranthene confirms the utility of ¹³C NMR in elucidating its complex structure.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
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C-H stretching (aromatic): Weak to medium bands just above 3000 cm⁻¹.
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C-H stretching (aliphatic): Medium to strong bands just below 3000 cm⁻¹.
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C=C stretching (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
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C-H bending: Bands in the fingerprint region (< 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For 1,2,3,10b-tetrahydrofluoranthene, the electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 206, corresponding to the molecular weight of the compound.[1]
Potential Applications in Drug Development and Materials Science
While specific applications of 1,2,3,10b-tetrahydrofluoranthene are not yet widely reported, its structural motifs suggest significant potential in several areas of research and development.
Scaffolding for Novel Therapeutics
The rigid, three-dimensional structure of 1,2,3,10b-tetrahydrofluoranthene makes it an attractive scaffold for the design of novel therapeutic agents. The ability to functionalize both the aromatic and aliphatic portions of the molecule allows for the creation of diverse libraries of compounds for screening against various biological targets. The incorporation of fluorine atoms into related fluorene structures has been shown to be a promising strategy in drug design.[6][7]
Building Block for Organic Semiconductors
Polycyclic aromatic hydrocarbons are the cornerstone of many organic electronic materials. The partially saturated nature of 1,2,3,10b-tetrahydrofluoranthene allows for its use as a building block to synthesize more complex, and potentially more soluble, PAHs. These larger, custom-designed PAHs could find applications as active materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The ability to tune the electronic properties through synthetic modification is a key advantage of organic semiconductors.[4] The development of high-performance organic semiconductors is a critical area of research for next-generation flexible and transparent electronics.
Conclusion
1,2,3,10b-Tetrahydrofluoranthene is a fascinating polycyclic aromatic hydrocarbon with a unique structural framework. Its synthesis via the catalytic hydrogenation of fluoranthene is a reliable and scalable method. The combination of aromatic and aliphatic features within a single molecule provides a versatile platform for further chemical modification, opening up avenues for the development of novel materials and potential therapeutic agents. As the demand for advanced organic materials continues to grow, molecules like 1,2,3,10b-tetrahydrofluoranthene will undoubtedly play an important role in shaping the future of organic electronics and medicinal chemistry.
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